2-Methyl-3-phenylpentan-3-ol

Description

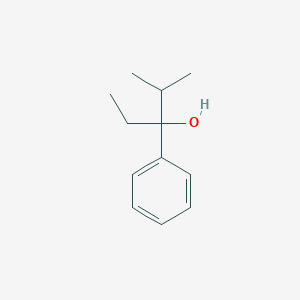

2-Methyl-3-phenylpentan-3-ol (CAS 4397-09-5) is a tertiary alcohol with the molecular formula C₁₂H₁₈O and a molecular weight of 178.28 g/mol . Its structure features a pentanol backbone substituted with a methyl group at position 2 and a phenyl group at position 3, creating a sterically hindered tertiary alcohol (Figure 1).

Properties

CAS No. |

4397-09-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methyl-3-phenylpentan-3-ol |

InChI |

InChI=1S/C12H18O/c1-4-12(13,10(2)3)11-8-6-5-7-9-11/h5-10,13H,4H2,1-3H3 |

InChI Key |

OXHYBLKMOOPCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-phenylpentan-3-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (e.g., 2-methyl-3-pentanone) to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Another method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . This two-step process involves the formation of an intermediate, which is then hydrogenated to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The choice of catalysts, reaction conditions, and purification methods are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LAH).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 2-Methyl-3-phenylpentan-3-one.

Reduction: Formation of 2-Methyl-3-phenylpentane.

Substitution: Formation of 2-Methyl-3-phenylpentyl chloride or bromide.

Scientific Research Applications

2-Methyl-3-phenylpentan-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylpentan-3-ol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include compounds with variations in substituent groups, chain length, or functional group positioning. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Table 2: Functional Group Impact on Reactivity

Physicochemical Properties

- Boiling Points: this compound likely has a higher boiling point (>200°C) than simpler alcohols like 2-methyl-3-pentanol (132°C) due to aromatic π-π interactions .

- Solubility: The phenyl group reduces water solubility compared to aliphatic analogs (e.g., 3-methyl-1-pentanol) but enhances lipid solubility, favoring use in hydrophobic matrices .

Biological Activity

2-Methyl-3-phenylpentan-3-ol, a tertiary alcohol with the molecular formula CHO, has garnered interest in various fields, particularly in organic synthesis and biological applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Weight: 178.27 g/mol

- CAS Number: 4397-09-5

Synthesis Methods:

- Grignard Reaction: Involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a suitable carbonyl compound.

- Aldol Condensation: This method combines cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation using catalysts like ruthenium or nickel.

The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with enzyme active sites. This interaction can influence enzyme activity and potentially modulate biochemical pathways. The compound's ability to undergo oxidation and reduction reactions also plays a role in its biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for specific enzymes. For instance, it has been tested against cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's structural features allow it to fit into the active site of these enzymes, thereby inhibiting their function .

Case Studies

-

Antibacterial Activity:

A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -

Enzyme Inhibition:

Research highlighted in pharmacological journals showcased that this compound could effectively inhibit CYP450 2D6, a key enzyme involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, suggesting potential implications for drug interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Enzyme inhibition (CYP450) |

| 2-Methyl-5-phenylpentan-1-ol | Fragrance applications | Not extensively studied for biological activity |

| 3-Phenyl-2-pentanol | Limited antibacterial | Similar enzyme interactions but less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.